molecular formula C8H4FN3O3 B1628034 6-Fluoro-7-nitroquinoxalin-2(1H)-one CAS No. 934690-32-1

6-Fluoro-7-nitroquinoxalin-2(1H)-one

Cat. No.: B1628034
CAS No.: 934690-32-1
M. Wt: 209.13 g/mol
InChI Key: MSXSUVPRKCKBHS-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the field of medicinal chemistry. tandfonline.com A substantial percentage of all biologically active compounds, estimated to be over 85%, feature a heterocyclic moiety, with nitrogen-based rings being particularly prevalent. tandfonline.comrsc.org In fact, approximately 60% of all unique small-molecule drugs approved by the FDA contain a nitrogen heterocycle. rsc.org

These structures are abundant in nature, forming the core of essential biomolecules such as vitamins, alkaloids, hormones, and antibiotics. tandfonline.comrsc.org Their widespread use in drug design can be attributed to several key factors. The nitrogen atoms can readily form hydrogen bonds with biological targets like DNA and proteins, which is crucial for molecular recognition and binding affinity. rsc.orgresearchgate.net Furthermore, these ring systems are generally stable within the human body, contributing to favorable pharmacokinetic profiles. rsc.org

The study of quinoxalines dates back to 1884, when Korner and Hinsberg first reported the synthesis of a quinoxaline (B1680401) derivative through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. mdpi.com The parent compound, quinoxaline, was subsequently prepared via a condensation reaction between o-phenylenediamine and glyoxal. pulsus.com

While natural quinoxalines are rare, early research identified that synthetic antibiotics like echinomycin (B1671085) and levomycin contained a quinoxaline moiety. ipp.ptijpsjournal.com These compounds were noted for their ability to inhibit the growth of Gram-positive bacteria and their activity against certain transplantable tumors. ipp.ptijpsjournal.com This initial discovery of biological activity spurred decades of research, evolving from these early antibiotic applications to the exploration of a vast and diverse range of pharmacological properties. ijpsjournal.compulsus.com Modern research leverages advanced synthetic methods, including multi-component cascades and green chemistry approaches, to create extensive libraries of quinoxaline analogs for therapeutic screening. pulsus.com

Quinoxaline derivatives are renowned for their extensive range of biological activities, making them a versatile scaffold in drug discovery. researchgate.netmdpi.com Research has demonstrated their potential as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and anticonvulsant agents. wisdomlib.orgwisdomlib.org The structural nucleus of quinoxaline is key to these varied biological functions. ijpsjournal.com

The diverse applications are highlighted by the development of marketed drugs containing this scaffold, such as Glecaprevir (an antiviral), Vosevi (an antiviral), and Balversa (erdafitinib, an anticancer agent). nih.gov Furthermore, specific derivatives have been identified for various therapeutic uses, including Brimonidin for treating glaucoma and other derivatives that act as reverse transcriptase inhibitors with anti-HIV potential. sapub.org The wide-ranging activities underscore the therapeutic importance of the quinoxaline framework. researchgate.netmdpi.comwisdomlib.orgwisdomlib.orgnih.govsapub.orgresearchgate.net

Pharmacological ActivityReference
Anticancer / Antitumor sapub.org, wisdomlib.org, nih.gov, researchgate.net
Antibacterial sapub.org, wisdomlib.org, researchgate.net, wisdomlib.org
Antifungal sapub.org, wisdomlib.org, wisdomlib.org
Antiviral / Anti-HIV sapub.org, nih.gov, researchgate.net, wisdomlib.org
Anti-inflammatory sapub.org, wisdomlib.org
Anticonvulsant wisdomlib.org, researchgate.net
Antitubercular sapub.org, wisdomlib.org
Antimalarial sapub.org, mdpi.com
Antiproliferative sapub.org, nih.gov
Analgesic sapub.org, nih.gov
Antidiabetic / Hypoglycemic sapub.org, wisdomlib.org, researchgate.net
Antiglaucoma sapub.org, wisdomlib.org
Antioxidant wisdomlib.org, nih.gov

Strategic Importance of Fluorine and Nitro Groups in Heterocyclic Drug Design

The modification of a lead heterocyclic compound with specific functional groups is a cornerstone of modern medicinal chemistry. The introduction of fluorine atoms and nitro groups, in particular, is a deliberate strategy to modulate a molecule's properties to enhance its therapeutic potential.

Fluorine: The incorporation of fluorine into drug candidates is a powerful tool in drug design, with fluorinated compounds accounting for over 20% of all pharmaceuticals. tandfonline.comrsc.org The strategic placement of a fluorine atom can profoundly influence a molecule's physicochemical properties. researchgate.net Due to the high strength of the carbon-fluorine bond, fluorination often enhances metabolic stability by blocking sites susceptible to oxidative metabolism. tandfonline.commdpi.com This can increase a drug's half-life. tandfonline.com Furthermore, fluorine's high electronegativity can alter the acidity or basicity (pKa) of nearby functional groups, which can improve bioavailability and binding affinity to target proteins. tandfonline.comrsc.orgnih.gov Despite its electronegativity, fluorine's small size results in minimal steric hindrance, allowing it to function as a bioisostere of a hydrogen atom. tandfonline.comnih.gov

Nitro Group: The nitro group (NO₂) is a strong electron-withdrawing and polar functional group that has been a component of bioactive molecules for decades, famously in the antibiotic chloramphenicol. nih.govmdpi.comresearchgate.net A key feature of nitro-containing drugs is their ability to act as prodrugs that undergo bioreductive activation. nih.govmdpi.com This process, often carried out by nitroreductase enzymes found in anaerobic bacteria or hypoxic (low-oxygen) cancer cells, reduces the nitro group to reactive species that are cytotoxic. researchgate.netresearchgate.net This mechanism allows for selective toxicity against specific pathogens or within the tumor microenvironment. nih.gov Consequently, the nitro group is a common feature in antibacterial, antiparasitic, and anticancer agents. nih.govmdpi.com While the potential for toxicity is a consideration in drug design, its unique properties make it invaluable for developing targeted therapies. mdpi.comresearchgate.net

Functional GroupKey Effects in Drug DesignReference
Fluorine (–F)Enhances metabolic stability (blocks oxidation) tandfonline.com, mdpi.com, researchgate.net
Increases binding affinity and bioavailability tandfonline.com, rsc.org
Modulates pKa of neighboring groups tandfonline.com, researchgate.net, nih.gov
Minimal steric hindrance tandfonline.com, nih.gov
Nitro (–NO₂)Strong electron-withdrawing nature mdpi.com, researchgate.net
Enables bioreductive activation (prodrug strategy) nih.gov, researchgate.net, mdpi.com
Potential for selective toxicity in hypoxic cells or anaerobes nih.gov

Rationale for Comprehensive Research on 6-Fluoro-7-nitroquinoxalin-2(1H)-one Derivatives

The specific compound This compound (Molecular Formula: C₈H₄FN₃O₃, Molecular Weight: 209.13) is a prime candidate for comprehensive research based on a clear medicinal chemistry rationale. chemscene.com This molecule combines three key structural motifs, each with a strategic purpose:

The Quinoxalin-2(1H)-one Core: This scaffold is a well-established pharmacophore known to be the basis for a wide array of biologically active compounds. benthamdirect.comthieme-connect.de Its inherent properties provide a solid foundation for building a potential therapeutic agent.

The 6-Fluoro Substituent: The placement of a fluorine atom on the benzene (B151609) ring is intended to confer the advantages associated with fluorination. It is expected to enhance metabolic stability, potentially increasing the drug's duration of action, and to favorably modulate the electronic properties of the ring system, which could enhance binding affinity with a biological target.

The 7-Nitro Substituent: The adjacent nitro group is a potent electron-withdrawing group and, crucially, a substrate for bioreductive activation. This feature suggests a potential mechanism of action involving selective toxicity in hypoxic environments, such as those found in solid tumors, or in anaerobic microorganisms. Studies on related quinoxaline 1,4-di-N-oxides have shown that electron-withdrawing substituents at the 6 and 7 positions lead to potent cytotoxins. nih.gov

The combination of these three components in a single molecule creates a compound with significant potential for novel pharmacological activity. The deliberate design warrants thorough investigation into its synthesis, characterization, and a broad evaluation of its biological activities, particularly as an anticancer or antimicrobial agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-7-nitro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4FN3O3/c9-4-1-5-6(2-7(4)12(14)15)11-8(13)3-10-5/h1-3H,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSXSUVPRKCKBHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])F)N=CC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583295
Record name 6-Fluoro-7-nitroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934690-32-1
Record name 6-Fluoro-7-nitroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Quinoxalin 2 1h Ones

Established Synthetic Pathways to the Quinoxalin-2(1H)-one Core

The construction of the fundamental quinoxalin-2(1H)-one ring system can be achieved through several established synthetic strategies. These methods range from classical condensation reactions to more modern, efficiency-focused approaches.

Classical Condensation Reactions

The most traditional and widely employed method for synthesizing quinoxalin-2(1H)-ones is the condensation of an o-phenylenediamine (B120857) with an α-ketoacid or its ester. sapub.orgnih.govrsc.org This acid-catalyzed cyclocondensation reaction is a robust and versatile method for accessing a wide array of substituted quinoxalin-2(1H)-ones.

The reaction typically proceeds by nucleophilic attack of one of the amino groups of the o-phenylenediamine onto the α-keto carbon of the α-ketoacid, followed by an intramolecular cyclization and subsequent dehydration to form the heterocyclic ring. The choice of solvent and catalyst can influence the reaction rate and yield. Common solvents include ethanol (B145695) and acetic acid, and the reaction can be promoted by mineral acids or organic acids like p-toluenesulfonic acid. scilit.comrsc.org

Microwave-Assisted Synthesis Protocols

To enhance reaction rates and often improve yields, microwave-assisted organic synthesis (MAOS) has been successfully applied to the preparation of quinoxalin-2(1H)-ones. e-journals.inresearchgate.net Microwave irradiation can significantly reduce reaction times from hours to minutes compared to conventional heating methods. e-journals.in

These reactions are often carried out under solvent-free conditions or in high-boiling point green solvents like ethanol or water, which aligns with the principles of green chemistry. e-journals.in The condensation of o-phenylenediamines with α-dicarbonyl compounds or α-ketoesters under microwave irradiation provides rapid and efficient access to a variety of quinoxaline (B1680401) derivatives. sapub.orge-journals.in For instance, the reaction of substituted o-phenylenediamines with ethyl 2-oxopropanoate can be effectively accelerated using microwave heating.

Table 1: Examples of Microwave-Assisted Synthesis of Quinoxalin-2(1H)-ones
o-Phenylenediamine Derivativeα-Keto Ester/AcidSolventMicrowave Power & TimeYield (%)Reference
o-phenylenediamineethyl 2-oxopropanoateEthanolNot SpecifiedHigh sapub.org
Substituted o-phenylenediaminesα-keto-glutaric acidNot SpecifiedNot SpecifiedGood sapub.org
DiaminesDicarbonylsSolvent-freeNot Specified (3.5 min)80-90 e-journals.in

Transition-Metal-Free Synthetic Approaches

In recent years, there has been a significant shift towards the development of transition-metal-free synthetic methods to avoid the potential toxicity and cost associated with metal catalysts. sapub.orgrsc.org For the synthesis of quinoxalin-2(1H)-ones, several metal-free protocols have been established.

One such approach involves the oxidative amidation-heterocycloannulation of 2,2-dibromo-1-arylethanones with o-phenylenediamines in the presence of an organic base like triethylamine (B128534) and a solvent such as DMSO. rsc.org Another notable metal-free method is the visible-light-initiated direct C3-alkylation of quinoxalin-2(1H)-ones with unactivated alkyl iodides, which proceeds without the need for an external photocatalyst. rsc.org

Table 2: Examples of Transition-Metal-Free Synthesis and Functionalization of Quinoxalin-2(1H)-ones
ReactantsReagents/ConditionsProduct TypeYield (%)Reference
Quinoxalin-2(1H)-one, Styrene(NH4)2S2O8, DMSO, heat3-Vinylated quinoxalin-2(1H)-oneModerate frontiersin.org
Quinoxalin-2(1H)-ones, Unactivated alkyl iodidesVisible light, room temperature3-Alkylated quinoxalin-2(1H)-onesUp to 92% rsc.org
2,2-dibromo-1-arylethanone, o-phenylenediamineTriethylamine, DMSO, 75 °C3-Aryl-quinoxalin-2(1H)-oneGood rsc.org

Direct C–H Functionalization at the C3 Position

Direct C–H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of heterocyclic compounds. For quinoxalin-2(1H)-ones, the C3 position is particularly amenable to such transformations. rsc.orgresearchgate.net These reactions allow for the introduction of various functional groups directly onto the quinoxalinone core, bypassing the need for pre-functionalized substrates.

A variety of C-H functionalization reactions at the C3 position have been reported, including alkylation, arylation, and amidation. These transformations can be achieved under different conditions, including metal-catalyzed, metal-free, and photocatalytic systems. For example, the metal-free direct C3-alkylation of quinoxalin-2(1H)-ones can be achieved using unactivated alkyl iodides under visible light. rsc.org Another approach involves the use of Selectfluor® as a mild oxidant for the C3-amidation of quinoxalin-2(1H)-ones with amidates under transition-metal-free conditions. rsc.org

Regioselective Introduction of Fluoro and Nitro Substituents

The synthesis of 6-fluoro-7-nitroquinoxalin-2(1H)-one requires the specific placement of a fluorine atom at the C6 position and a nitro group at the C7 position of the quinoxalinone ring. This can be achieved either by starting with a pre-functionalized o-phenylenediamine or by sequential functionalization of the quinoxalinone core.

A plausible and efficient route to this compound is through the cyclocondensation of 4-fluoro-5-nitro-1,2-phenylenediamine with a suitable C2 synthon like glyoxylic acid. The synthesis of this substituted o-phenylenediamine precursor is a key step. The nitration of N-protected 4-fluoro-2-methoxyaniline (B49241) can lead to the formation of N-protected-4-fluoro-2-methoxy-5-nitroaniline, which upon deprotection and further transformations can yield the desired diamine. google.com

Fluorination Strategies for Heterocyclic Systems

The introduction of fluorine into heterocyclic systems is a critical area of research due to the profound impact of fluorine on the properties of organic molecules. Electrophilic fluorinating reagents are commonly employed for this purpose. nih.gov Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is a versatile and widely used electrophilic fluorinating agent that can be used for the fluorination of a variety of substrates, including heterocyclic compounds. rsc.orgresearchgate.netacs.org The fluorination of quinoxalin-2(1H)-one derivatives can be achieved using such reagents, often with high regioselectivity depending on the existing substituents and reaction conditions. rsc.orgacs.org For instance, direct C-H fluorination of oxindoles with quinoxalin-2(1H)-ones has been demonstrated using Selectfluor®. rsc.org

The regioselective nitration of a fluoro-substituted quinoxalinone is the final key step in an alternative synthetic route. The nitration of quinoxalin-2(1H)-ones can be achieved using nitrating agents such as a mixture of concentrated sulfuric acid and fuming nitric acid. researchgate.netnih.gov The position of nitration is directed by the existing substituents on the aromatic ring. For a 6-fluoroquinoxalin-2(1H)-one, the fluorine atom, being an ortho-, para-director, along with the activating effect of the heterocyclic ring, would likely direct the incoming nitro group to the C7 position. A metal-free approach for the regioselective nitration of quinoxalin-2(1H)-ones at the C7 position has also been developed using tert-butyl nitrite (B80452). rsc.orgrsc.org

Nitration Procedures for Quinoxalinone Scaffolds

The introduction of a nitro group onto the quinoxalinone core is a key transformation, often achieved through electrophilic aromatic substitution. A common method involves the use of a nitrating mixture, typically a combination of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

However, modern methodologies have sought to develop milder and more regioselective nitration procedures. One such approach is the metal-free C-H nitration of quinoxalin-2(1H)-ones using reagents like tert-butyl nitrite. rsc.orgnih.gov This method often proceeds under milder conditions and can offer improved regioselectivity compared to traditional nitrating agents. rsc.orgnih.gov In a typical procedure, the quinoxalinone substrate is reacted with tert-butyl nitrite in a suitable solvent such as acetonitrile, under an oxygen atmosphere at elevated temperatures. nih.gov This reaction is believed to proceed via a radical mechanism. rsc.org

Specific Considerations for 6-Fluoro-7-nitro Substitution Patterns

The synthesis of this compound can be approached in two primary ways: by nitrating a pre-existing 6-fluoroquinoxalin-2(1H)-one or by constructing the quinoxalinone ring from a pre-nitrated and fluorinated precursor.

In the first approach, the direct nitration of 6-fluoroquinoxalin-2(1H)-one would be subject to the directing effects of the fluorine atom and the lactam functionality. The fluorine at the 6-position is an ortho-, para-director, while the electron-withdrawing nature of the quinoxalinone ring system deactivates the benzene (B151609) portion of the molecule towards electrophilic attack. The nitration is expected to occur at the position most activated by the fluorine atom and least deactivated by the heterocyclic ring. This would preferentially direct the incoming nitro group to the 7-position.

A more controlled and regioselective method involves the cyclocondensation of a suitably substituted o-phenylenediamine with an α-keto acid or its equivalent. For the synthesis of this compound, the logical starting material would be 4-fluoro-5-nitro-1,2-phenylenediamine. Condensation of this diamine with an α-keto acid like glyoxylic acid would directly yield the desired product. This approach avoids the potential for side reactions and isomeric mixtures that can occur during the direct nitration of the quinoxalinone scaffold.

Starting MaterialReagentProduct
6-Fluoroquinoxalin-2(1H)-onetert-Butyl nitriteThis compound rsc.orgnih.gov
4-Fluoro-5-nitro-1,2-phenylenediamineGlyoxylic acidThis compound

Advanced Derivatization and Scaffold Modification

The this compound scaffold is a versatile platform for the synthesis of more complex and functionally diverse molecules. The presence of the reactive nitro group and the lactam functionality allows for a range of chemical modifications.

Synthesis of Diversely Substituted Quinoxaline Analogs

The functional groups on the this compound ring can be manipulated to create a library of analogs. The nitro group at the 7-position is particularly useful as it can be reduced to an amino group, which can then be further functionalized. For example, the resulting 7-amino-6-fluoroquinoxalin-2(1H)-one can undergo a variety of reactions, including acylation, alkylation, and diazotization followed by substitution, to introduce a wide array of substituents at this position.

Furthermore, the C3 position of the quinoxalinone ring is amenable to functionalization. nih.gov For instance, direct C-H vinylation of quinoxalin-2(1H)-ones can be achieved under metal-free conditions using alkenes in the presence of an oxidant like ammonium (B1175870) persulfate. nih.gov This allows for the introduction of various vinyl groups at the C3 position, leading to novel analogs.

Post-Cyclization Functionalization Reactions

Post-cyclization functionalization offers a powerful strategy to diversify the quinoxalinone scaffold. The N1 position of the lactam can be alkylated or arylated to introduce further diversity. These reactions are typically carried out using an appropriate alkyl or aryl halide in the presence of a base.

The reactivity of the halogen and nitro substituents on the benzene ring can also be exploited. For instance, the fluorine atom at the 6-position, activated by the adjacent nitro group, can be susceptible to nucleophilic aromatic substitution (SNAr) with various nucleophiles, such as amines or alkoxides. This allows for the introduction of a wide range of functional groups at the 6-position.

Preparation of Quinoxaline 1,4-di-N-oxide Derivatives

The nitrogen atoms of the quinoxaline ring can be oxidized to form N-oxides, which often exhibit enhanced biological activity. nih.govmdpi.comfrontiersin.org The synthesis of quinoxaline 1,4-di-N-oxides is commonly achieved through the Beirut reaction, which involves the condensation of a benzofuroxan (B160326) (a 1,2,1-oxadiazole N-oxide) with a β-dicarbonyl compound or an enamine. nih.govnih.gov

For the synthesis of a 6-fluoro-7-nitroquinoxaline-1,4-di-N-oxide derivative, the corresponding 5-fluoro-6-nitrobenzofuroxan would be required as the key intermediate. This benzofuroxan can be prepared by the oxidative cyclization of a 2,3-dinitroaniline (B181595) derivative. The subsequent reaction of this benzofuroxan with an appropriate β-ketoester in the presence of a base like triethylamine would yield the desired quinoxaline-1,4-di-N-oxide. nih.gov The presence of electron-withdrawing groups, such as the fluoro and nitro substituents, on the benzofuroxan ring generally enhances its reactivity in the Beirut reaction. frontiersin.org

PrecursorReaction TypeProduct
7-Amino-6-fluoroquinoxalin-2(1H)-oneAcylation/AlkylationN-substituted-7-amino-6-fluoroquinoxalin-2(1H)-one derivatives
This compoundC-H Vinylation3-Vinyl-6-fluoro-7-nitroquinoxalin-2(1H)-one derivatives nih.gov
This compoundN-Alkylation1-Alkyl-6-fluoro-7-nitroquinoxalin-2(1H)-one derivatives
5-Fluoro-6-nitrobenzofuroxanBeirut Reaction6-Fluoro-7-nitroquinoxaline-1,4-di-N-oxide derivatives nih.govnih.gov

Structure Activity Relationship Sar Studies of Quinoxalinone Derivatives

Influence of Fluoro and Nitro Group Positions on Biological Activity

The biological activity of quinoxalinone derivatives is profoundly influenced by the nature and position of substituents on the benzene (B151609) ring. In the case of 6-Fluoro-7-nitroquinoxalin-2(1H)-one, the fluoro and nitro groups at the C6 and C7 positions, respectively, play a crucial role in defining its pharmacological profile.

Positional Effects of Halogenation on Efficacy and Selectivity

Halogenation is a common strategy in medicinal chemistry to modulate the biological activity of lead compounds. The introduction of a fluorine atom, in particular, can significantly impact a molecule's metabolic stability, membrane permeability, and binding affinity. thieme-connect.de In quinoxalinone derivatives, the position of halogenation is critical. For instance, in a series of quinoxalinone derivatives evaluated for their anti-inflammatory activity, the substitution of a fluorine atom at the 7-position was found to be important for inhibitory efficiency. nih.gov The replacement of this fluorine with a chlorine atom led to a notable decrease in activity, highlighting the specific role of the fluorine substituent. nih.gov

Role of Nitro Group in Modulating Pharmacological Response

The nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of an aromatic system and participate in crucial binding interactions. nih.gov In many quinoxalinone derivatives, the presence and position of a nitro group are key determinants of biological activity. For example, in a series of nitroquinoxalinone derivatives synthesized as aldose reductase inhibitors, all active compounds possessed an 8-nitro group. nih.gov

The table below summarizes the binding affinities of selected quinoxalinone derivatives for the AMPA receptor, illustrating the impact of substituent patterns.

CompoundSubstituentsKi (µM) nih.gov
[¹⁸F]FNQX6-Fluoro, 7-Nitro1.4 - 5
[¹⁸F]FCQX7-Fluoro, 6-Cyano1.4 - 5
CNQX7-Cyano, 6-Nitro~0.14 - 0.5
DNQX6,7-Dinitro~0.14 - 0.5

Impact of Electron-Withdrawing Substituents on Biological Profiles

The combined presence of the 6-fluoro and 7-nitro groups makes the benzene moiety of this compound highly electron-deficient. The introduction of strong electron-withdrawing substituents on the quinoxalinone core has been shown to increase the inhibition efficiency in various biological assays. nih.gov For instance, in a study of quinoxalinone derivatives as COX-2 inhibitors, compounds with strong electron-withdrawing groups on the aryl group or the main core displayed the highest inhibition efficiencies. nih.gov

The electron-withdrawing nature of the substituents on the quinoxaline (B1680401) ring can also influence the reduction potential of the molecule, which is particularly relevant for compounds that act as bioreductive drugs. researchgate.net For quinoxaline 1,4-di-N-oxides, a more positive reduction potential, facilitated by electron-withdrawing substituents, leads to more potent cytotoxins. researchgate.net While this compound is not a di-N-oxide, the principle of how electron-withdrawing groups modulate the electronic properties and, consequently, the biological activity remains a key aspect of its SAR.

Conformational Analysis and its Correlation with Bioactivity

The three-dimensional conformation of a molecule is a critical factor governing its interaction with a biological target. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as 7-Fluoro-6-nitroquinazolin-4(3H)-one, provides valuable insights. nih.gov

The crystal structure of 7-Fluoro-6-nitroquinazolin-4(3H)-one reveals that the quinazolinone ring system is essentially planar. nih.gov The nitro group, however, is slightly twisted out of the mean plane of the ring system by approximately 12.0 degrees. nih.gov It is highly probable that this compound adopts a similar, largely planar conformation. This planarity is a common feature in many quinoxalinone derivatives and is believed to be important for intercalating into DNA or fitting into the active sites of enzymes. nih.gov

In some cases, a non-planar conformation can be beneficial. For certain AMPA receptor antagonists, a non-planar orientation of substituents was found to increase aqueous solubility while retaining significant receptor affinity. nih.gov However, for many other applications, the planarity of the quinoxalinone core is a key feature for hydrophobic π-π stacking interactions within the receptor binding pocket. nih.gov The slight twist of the nitro group may allow for optimal electrostatic and hydrogen bonding interactions with specific amino acid residues in the target protein.

Identification of Key Pharmacophoric Features for Target Interaction

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For quinoxalinone derivatives acting as AMPA receptor antagonists, several key pharmacophoric features have been identified through molecular modeling studies. nih.gov

These generally include:

Aromatic/Hydrophobic Region: The quinoxalinone core itself typically serves as a crucial hydrophobic region that engages in π-π stacking interactions with aromatic amino acid residues in the receptor's binding site. nih.gov

Hydrogen Bond Acceptors: The carbonyl oxygen and the nitrogen atoms of the pyrazine (B50134) ring can act as hydrogen bond acceptors.

Hydrogen Bond Donors: The N-H group at the 1-position is a potential hydrogen bond donor.

In the context of this compound's activity at the AMPA receptor, the pharmacophore likely involves the planar quinoxalinone ring system for hydrophobic interactions, while the 7-nitro group and the 6-fluoro group contribute to the necessary electronic profile and may form specific hydrogen bonds or electrostatic interactions with the receptor. nih.govnih.gov The precise arrangement of these features is what determines the molecule's affinity and selectivity for its biological target.

Biological Activities and Pharmacological Applications of Quinoxalinone Compounds

Anticancer and Antitumor Potential of Quinoxalinone Derivatives

Research has shown that various derivatives of the quinoxalinone scaffold possess significant anticancer properties.

Cytotoxic Effects on Various Cancer Cell Lines

Studies on different quinoxalinone derivatives have demonstrated their ability to induce cell death in a range of human cancer cell lines. For example, certain quinoxaline-based derivatives have shown potent cytotoxic effects against prostate (PC-3) and liver cancer (HepG2) cells. tandfonline.comnih.gov Other research has highlighted the cytotoxicity of 6-chloroquinoxaline (B1265817) derivatives against human colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines. ekb.egekb.eg One study identified a pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dione compound with marked cytotoxicity against human gastric adenocarcinoma cells. nih.gov

Inhibition of Cancer-Related Enzymes

A key mechanism behind the anticancer activity of some quinoxalinone derivatives is their ability to inhibit enzymes crucial for cancer cell survival and proliferation. For instance, some derivatives have been identified as inhibitors of topoisomerase II, an enzyme essential for DNA replication in cancer cells. tandfonline.comnih.gov Others have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis. ekb.eg Additionally, certain quinoxalinone derivatives have been synthesized and evaluated as inhibitors of apoptosis signal-regulated kinase 1 (ASK1) and aldose reductase. nih.govtandfonline.com

Antimicrobial Spectrum of Quinoxalinone and Related Compounds

The quinoxalinone and related quinoline (B57606) chemical families have also been a source of compounds with broad-spectrum antimicrobial activity.

Antibacterial Efficacy Against Pathogenic Strains

Derivatives of quinoxalinone have been synthesized and tested against various bacterial strains. For example, new 1,7-disubstituted-6-nitroquinolones have shown good inhibitory activity against Mycobacterium tuberculosis and were found to be more potent than ciprofloxacin (B1669076) and ofloxacin (B1677185) against certain gram-positive bacteria. nih.gov The general class of nitroaromatic derivatives, to which 6-Fluoro-7-nitroquinoxalin-2(1H)-one belongs, often exhibits antibacterial activity through the reduction of the nitro group, which can lead to cellular damage in bacteria. encyclopedia.pub The study of quinoxaline (B1680401) antibiotics has also included research into their inhibition of bacterial enzymes like DNA gyrase. nih.gov

Antifungal Properties

While less commonly reported than antibacterial or anticancer activity, some related heterocyclic compounds are known to possess antifungal properties. For instance, nitroxoline, a related nitro-containing compound, has demonstrated excellent in vitro activity against the fungus Candida auris. nih.govresearchgate.net

Antiviral Activities

Certain quinoxalinone derivatives have been explored for their potential as antiviral agents. Specifically, some have been identified as inhibitors of the reverse transcriptase enzyme, indicating potential applications as anti-HIV agents. sapub.org

It is crucial to reiterate that these findings pertain to the broader class of quinoxalinone and related compounds, and not specifically to this compound. Without dedicated research on this exact molecule, any discussion of its biological activities would be speculative and would not adhere to the strict, evidence-based requirements of the user's request.

Anti-Inflammatory and Antioxidant Properties

Currently, there is a lack of specific research in the public domain detailing the direct anti-inflammatory or antioxidant properties of this compound. Scientific studies have primarily focused on this molecule as an intermediate for the synthesis of other, more complex chemical structures.

Antiparasitic Activities

There is no available scientific data concerning the evaluation of this compound for antimalarial activity. Research on the broader class of quinoxalinone derivatives has explored various therapeutic areas, but specific testing of this compound against Plasmodium species has not been reported in the available literature.

Specific investigations into the efficacy of this compound against trypanosomal or leishmanial parasites have not been documented in peer-reviewed research. Its potential in this area remains uninvestigated.

Neuropharmacological Effects

Anticonvulsant Activity

The quinoxaline and quinoxalinone scaffolds have been investigated for their potential as anticonvulsant agents. nih.govnih.gov Epilepsy is a major health concern, and the search for new, more effective anticonvulsant drugs is ongoing. nih.gov

In one study, new derivatives of quinoxaline were synthesized and tested for their anticonvulsant activity. nih.gov The results indicated that some of these compounds exhibited a notable anticonvulsant effect, although they were less potent than the reference drug, phenobarbital. nih.gov Another study focused on the design and synthesis of novel quinoxaline derivatives as AMPA receptor antagonists, which is a known mechanism for anticonvulsant action. nih.gov Several of these compounds showed promising in vivo activity in a pentylenetetrazol-induced seizure model. nih.gov

Research on quinoline derivatives, a related heterocyclic system, has also shown that certain compounds possess significant anticonvulsant properties. jst.go.jpresearchgate.net While these findings highlight the potential of the broader class of compounds, there is no specific research on the anticonvulsant activity of this compound.

Table 4: Relative Anticonvulsant Potency of Selected Quinoxaline Derivatives

Compound Relative Potency to Phenobarbital Reference
V3 0.8 nih.gov
V1 0.75 nih.gov
V4 0.41 nih.gov
V2 0.19 nih.gov
V7 0.15 nih.gov
V6 0.1 nih.gov

Anxiolytic and Antidepressant Potentials

Quinoxalinone derivatives have been explored for their potential to treat anxiety and depression. scirp.orgscirp.orgresearchgate.net A study investigating two new quinoxalinone derivatives found that chronic injection of 6-nitro-2(1H)-quinoxalinone (NQu) produced significant anxiolytic and antidepressant-like effects in rats. scirp.orgscirp.orgresearchgate.net At a specific dose, the anxiolytic effect of NQu was comparable to diazepam, and its antidepressant effect was similar to clomipramine. scirp.orgscirp.orgresearchgate.net

The other compound studied, 2(1H)-quinoxalinone (Qu), showed a significant antidepressant-like effect but no anxiolytic activity. scirp.orgscirp.orgresearchgate.net This suggests that the nitro group at the 6-position of the quinoxalinone ring is important for the anxiolytic activity. scirp.orgresearchgate.net Another study on a novel 5-HT3 receptor antagonist with a quinoxalin-2-carboxamide structure also reported antidepressant and anxiolytic-like effects in animal models. nih.gov

The compound 6-nitro-2(1H)-quinoxalinone is structurally very similar to this compound, suggesting that the latter may also possess neuropharmacological activity, though this has not been experimentally confirmed in the available literature.

Other Therapeutic Applications (e.g., Antidiabetic, Antithrombotic)

The therapeutic potential of quinoxalinone derivatives extends beyond the previously mentioned activities to include antidiabetic and antithrombotic effects.

Antidiabetic Activity: The quinoxaline nucleus is considered a promising scaffold for the development of antidiabetic agents. nih.govijbpas.com A number of quinoxalinone derivatives have been designed and synthesized, showing hypoglycemic activity. frontiersin.orgnih.gov In one study, two new series of quinoxalinone derivatives were evaluated, and two compounds, 5i and 6b, exhibited strong hypoglycemic effects, comparable to the positive control, pioglitazone. frontiersin.orgnih.gov These compounds are thought to exert their effects by mitigating cellular oxidative stress and modulating glucose transporter proteins. frontiersin.orgnih.gov Other research has focused on quinoxaline derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors, a known target for type 2 diabetes treatment. nih.gov

Antithrombotic Activity: Quinoxalinone derivatives have also been identified as potent antithrombotic agents. nih.gov Research has shown that these compounds can act as dual inhibitors of thrombin and factor Xa, two key enzymes in the blood coagulation cascade. nih.gov This dual inhibition results in very potent antithrombotic activity in vitro. nih.gov

While the quinoxalinone scaffold demonstrates a wide range of therapeutic potential, no specific antidiabetic or antithrombotic activity has been reported for this compound.

Mechanisms of Action and Molecular Interactions

Elucidation of Molecular Targets and Binding Modes

The biological activity of quinoxaline (B1680401) derivatives is often attributed to their ability to interact with various molecular targets, including enzymes and signaling proteins. Computational and experimental studies on analogous compounds have shed light on their binding modes and the crucial structural features for these interactions.

Ligand-Enzyme Docking and Active Site Characterization

Molecular docking studies have been instrumental in predicting the binding affinities and interaction patterns of quinoxaline derivatives with their protein targets. For instance, certain 2-substituted-quinoxaline analogs have been investigated for their potential to bind to the active sites of topoisomerase II and EGFR (Epidermal Growth Factor Receptor) proteins. These studies suggest that the quinoxaline scaffold can fit into the binding pockets of these enzymes, potentially inhibiting their activity.

In a study on novel 2-substituted-quinoxaline analogs, molecular modeling demonstrated a significant binding affinity to the active sites of both topoisomerase II and EGFR proteins. This interaction is believed to be a key contributor to their antiproliferative activity against breast cancer cells. The quinoxaline ring and its substituents play a crucial role in forming stable complexes with the amino acid residues in the active sites of these enzymes.

Compound Class Target Enzyme Key Interactions (Predicted)
2-Substituted-quinoxaline analogsTopoisomerase II, EGFRBinding within the active site, potential inhibition of enzyme activity.
Quinoxaline-containing compoundsPI3Kγ, mTORInteraction within the active site, potential dual inhibition.

Pathways Modulated by Quinoxalinone Derivatives (e.g., NF-κB Pathway)

Quinoxaline derivatives have been shown to modulate key cellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, which is a critical regulator of inflammatory responses and cell survival. The NF-κB pathway's activation is linked to the initiation and progression of various cancers, making it a logical target for therapeutic intervention.

A quinoxaline urea (B33335) analog, identified as 13-197, has been characterized as a novel inhibitor of IKKβ, a key regulatory kinase in the canonical NF-κB pathway. nih.gov By inhibiting IKKβ, this compound can prevent the phosphorylation and subsequent degradation of IκB, which in turn keeps NF-κB sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory and anti-apoptotic genes. nih.gov This modulation of the NF-κB pathway highlights the potential of quinoxaline derivatives to interfere with cancer cell growth and survival.

Insights into Cellular Effects (e.g., Apoptosis Induction, Cell Cycle Arrest)

The antiproliferative activity of many quinoxalinone derivatives is a result of their ability to induce programmed cell death (apoptosis) and to halt the cell division cycle.

Several studies have demonstrated that quinoxaline-based compounds can trigger apoptosis in various cancer cell lines. For example, certain derivatives have been shown to upregulate pro-apoptotic proteins such as p53, caspase-3, and caspase-8, while downregulating the anti-apoptotic protein Bcl-2 in prostate cancer cells. nih.gov This shift in the balance of pro- and anti-apoptotic proteins leads to the activation of the caspase cascade and subsequent execution of apoptosis. nih.gov

Furthermore, quinoxalinone derivatives have been observed to cause cell cycle arrest at different phases. For instance, some analogs induce cell cycle arrest at the G1 or S phase. nih.govrsc.org This arrest prevents cancer cells from progressing through the cell cycle and proliferating. Mechanistic studies have revealed that these effects can be mediated by the inhibition of enzymes like topoisomerase. rsc.org

Quinoxaline Derivative Cell Line Cellular Effect Molecular Mechanism
Compound 3b (a 2-substituted-quinoxaline)MCF-7 (Breast Cancer)G1/G2/M phase arrest, ApoptosisInhibition of topoisomerase II and EGFR. rsc.org
Compounds III and IV (Quinoxaline-based)PC-3 (Prostate Cancer)S phase arrest, ApoptosisInhibition of topoisomerase II, upregulation of p53, caspase-3, caspase-8; downregulation of Bcl-2. nih.gov

Role of N-Oxide Moieties in Biological Mechanisms

The presence of N-oxide groups in the quinoxaline ring system can significantly influence the biological activity of these compounds. Quinoxaline 1,4-di-N-oxides (QdNOs) have demonstrated a broad spectrum of activities, including antimicrobial and antitumoral effects. nih.govnih.gov

The N-oxide moieties are thought to act as prodrugs, which can be bioreduced in hypoxic environments, such as those found in solid tumors. This reduction can lead to the generation of reactive oxygen species (ROS), which can cause DNA damage and induce cell death. mdpi.com The electron-withdrawing nature of the N-oxide fragments can also facilitate nucleophilic substitution reactions, allowing for the chemical modification of the quinoxaline core to enhance biological activity.

Structure-activity relationship studies have suggested that the 1,4-di-N-oxide groups are important for increasing the antimycobacterial activity of quinoxaline derivatives. nih.gov The presence of these groups is often associated with a significant increase in biological properties. researchgate.net

Selectivity Profiles and Off-Target Effects

The selectivity of a drug candidate for its intended target over other proteins is a critical factor in its therapeutic potential and safety profile. While comprehensive selectivity data for 6-Fluoro-7-nitroquinoxalin-2(1H)-one is not available, studies on related compounds provide some insights.

For instance, a quinoxaline-based derivative showed potent and selective anticancer activity against prostate cancer cells with minimal impact on normal cells. nih.gov Similarly, a novel 2-substituted-quinoxaline analog displayed a superior inhibitory effect on breast cancer cells compared to a conventional anticancer drug, while showing minimal impact on normal breast cells. rsc.org

However, the potential for off-target effects always exists. The broad range of biological activities exhibited by quinoxaline derivatives suggests that they may interact with multiple cellular targets. A thorough evaluation of the selectivity profile and potential off-target effects would be essential in the further development of any quinoxalinone-based therapeutic agent.

Computational and Theoretical Investigations in Quinoxalinone Research

Molecular Docking Studies: Awaiting Investigation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding affinity and interaction of a small molecule, such as a drug candidate, with a protein target.

Prediction of Binding Affinities and Interactions

There are currently no published studies detailing the predicted binding affinities or specific molecular interactions of 6-Fluoro-7-nitroquinoxalin-2(1H)-one with any biological target. Research on other quinoxaline (B1680401) derivatives has shown their potential to interact with various enzymes, but similar predictions for the title compound are absent from the literature. nih.govmdpi.com

Rational Design through Structure-Based Approaches

Structure-based drug design utilizes the three-dimensional structure of a target to design new ligands. While the quinoxalinone scaffold has been used as a starting point for the rational design of inhibitors for enzymes like aldose reductase, no such studies have been initiated or reported for this compound. nih.govmdpi.com

Molecular Dynamics Simulations for Conformational Stability

Molecular dynamics simulations provide a detailed view of the conformational changes and stability of a molecule over time. This information is crucial for understanding how a molecule might behave in a biological environment. At present, there are no molecular dynamics simulation studies available that focus on the conformational stability of this compound.

Density Functional Theory (DFT) Calculations: An Open Area of Research

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common method for calculating a molecule's geometric, electronic, and thermodynamic properties.

Analysis of Electronic Structure and Reactive Sites

An analysis of the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can reveal information about a molecule's reactivity and where it is most likely to undergo chemical reactions. While DFT has been applied to other quinoxalin-2(1H)-one derivatives to understand their structural and electronic properties, a specific analysis for this compound is not present in the current body of scientific work. researchgate.net

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

In silico ADMET prediction is a cornerstone of modern drug discovery, offering a cost-effective and rapid assessment of a compound's pharmacokinetic properties before synthesis. nih.gov For quinoxalinone derivatives, various computational studies have been performed to predict their viability as drug candidates. These studies often utilize sophisticated software to calculate key descriptors that influence a molecule's behavior in the body. nih.govmdpi.com

Research on different series of quinoxalin-2(1H)-one derivatives has shown that these compounds can be designed to have favorable ADMET profiles. rsc.org For instance, in silico analyses of certain quinoxalinone Schiff's bases predicted high human intestinal absorption (%HIA) and Caco-2 cell permeability, which are indicators of good oral absorption. nih.govnih.gov Caco-2 cells are human epithelial colorectal adenocarcinoma cells used as an in vitro model of the human intestinal mucosa. nih.gov However, the same studies often predict low permeability across the blood-brain barrier (BBB), suggesting a lower likelihood of central nervous system side effects. nih.govnih.gov

Hepatotoxicity (liver damage) is a major concern for drug development. Computational models for several quinoxalinone derivatives have predicted an absence of hepatotoxicity. nih.govnih.gov Furthermore, these studies often indicate that the compounds are not substrates for P-glycoprotein (P-gp), a transporter protein that can pump drugs out of cells, leading to multidrug resistance. Some derivatives have even been predicted to be P-gp inhibitors, which could be advantageous in cancer therapy to overcome resistance. nih.govnih.gov

Below is a representative table of predicted ADMET properties for a series of quinoxalinone derivatives, based on findings from computational studies.

Table 1: Representative In Silico ADMET Profile for Quinoxalinone Derivatives (Note: This data is illustrative of the compound class and not specific to this compound)

ADMET ParameterPredicted Outcome for Quinoxalinone DerivativesSignificance
Human Intestinal Absorption (HIA)High (e.g., >90%) nih.govnih.govIndicates good potential for oral bioavailability.
Caco-2 PermeabilityHigh nih.govnih.govSuggests efficient absorption from the gastrointestinal tract.
Blood-Brain Barrier (BBB) PermeabilityLow nih.govnih.govReduces the risk of central nervous system side effects.
P-glycoprotein (P-gp) SubstrateNo nih.govnih.govThe compound is less likely to be removed from cells by efflux pumps, avoiding a common mechanism of drug resistance.
HepatotoxicityLow / None Predicted nih.govnih.govIndicates a lower risk of causing drug-induced liver injury.

In Silico Toxicity Prediction Models

Beyond general ADMET profiling, specific in silico models are used to predict various toxicological endpoints, such as mutagenicity, carcinogenicity, and acute toxicity. nih.govproquest.com For this compound, its identity as a nitroaromatic compound is particularly relevant, as this class is known for potential toxicity, including mutagenicity and carcinogenicity. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models are powerful tools used to correlate a compound's chemical structure with its biological activity or toxicity. mdpi.com These models are developed using large datasets of known compounds to predict the properties of new, untested molecules. nih.govresearchgate.net For nitroaromatic compounds, ensemble learning QSAR approaches, which combine multiple models like Support Vector Regression (SVR), have been developed to estimate in vivo toxicity, such as the 50% lethal dose (LD50) in rats. mdpi.comnih.govresearchgate.net These ensemble models have demonstrated high levels of accuracy and predictivity, with high correlation coefficients (R²) for both training and test sets. mdpi.comnih.gov

Computational software like Lazar (Lazy Structure-Activity Relationships) and ProTox are commonly used to predict toxic properties. japsonline.com Studies on quinoxalinone derivatives have utilized such tools to screen for potential mutagenicity and carcinogenicity, often finding a favorable safety profile for the designed compounds. nih.govnih.govjohnshopkins.edu For example, some quinoxalinone derivatives were predicted to have zero risk of mutagenicity. nih.govnih.gov

Another approach involves using machine learning, particularly deep learning, to predict toxicity from a molecule's structure, represented by formats like SMILES (Simplified Molecular-Input Line-Entry System). nih.govnih.gov For nitroaromatic compounds, models have been specifically developed to predict mutagenicity (e.g., Ames test TA98) with high accuracy by analyzing molecular fragments and their symmetrical composition. nih.gov These methods are crucial for flagging potentially hazardous compounds early in the research process. ucl.ac.ukresearchgate.net

Table 2: Performance of an Ensemble QSAR Model for Predicting Toxicity of Nitroaromatic Compounds (Based on a study using Support Vector Regression and Multiple Linear Regression)

DatasetCoefficient of Determination (R²)Interpretation
Training Set0.88 mdpi.comThe model shows a strong fit to the data it was built on.
Validation Set0.95 mdpi.comThe model performs exceptionally well on data it has not seen before during the training phase.
External Test Set0.92 nih.govThe model demonstrates high predictive power on a completely independent set of compounds.

These computational tools and models provide a robust framework for assessing the potential of new chemical entities like this compound, guiding medicinal chemists in designing safer and more effective compounds. tandfonline.comnih.gov

Advanced Research Directions and Future Perspectives

Development of Innovative Synthetic Methodologies

The synthesis of quinoxaline (B1680401) derivatives has traditionally relied on the condensation of o-phenylenediamines with α-dicarbonyl compounds. sapub.org However, these methods often involve harsh conditions and generate significant waste. ijirt.org Future research is geared towards developing more efficient, regioselective, and environmentally benign synthetic routes.

Advanced strategies are moving beyond these conventional approaches. A promising direction is the use of metal-catalyst-free protocols, such as the oxidative amidation–heterocycloannulation of 2,2-dibromo-1-arylethanones with aryl-1,2-diamines. thieme-connect.de This method offers a streamlined pathway to the quinoxalin-2-one core. Another area of innovation involves the use of nanocatalysts, like silica (B1680970) nanoparticles, which can facilitate the condensation reaction under solvent-free conditions, leading to high yields and short reaction times. rsc.org The presence of an electron-attracting group, such as a halogen, on the o-phenylenediamine (B120857) starting material has been shown to increase the yield and reduce reaction time, a principle directly applicable to the synthesis of fluorinated quinoxalinones. rsc.org

MethodCatalyst/ReagentConditionsAdvantages
Traditional Condensation Acid or BaseHigh temperature, organic solventsEstablished, effective for simple derivatives
Oxidative Amidation Metal-freeDMSO, 75°CAvoids toxic metal catalysts, good yields
Nanocatalysis Silica NanoparticlesSolvent-free, room temperatureHigh efficiency, reusability of catalyst, green
Microwave-Assisted VariousMicrowave irradiationRapid reaction times, energy efficient

Exploration of Novel Biological Targets for Therapeutic Intervention

Quinoxaline and quinoxalinone scaffolds are present in compounds with a wide array of pharmacological activities, including antibacterial, anticancer, antiviral, and anti-inflammatory properties. sapub.orgijirt.orgnih.gov While the specific biological targets of 6-Fluoro-7-nitroquinoxalin-2(1H)-one are yet to be fully elucidated, the activities of related compounds suggest several promising avenues for investigation.

Future research could focus on its potential as an inhibitor of key enzymes implicated in disease. For instance, certain quinoxalinone derivatives are known inhibitors of reverse transcriptase, suggesting potential anti-HIV applications. sapub.org The broader quinoline (B57606)/quinoxaline class has also yielded potent inhibitors of protein kinases, which are crucial targets in oncology. nih.gov Apoptosis signal-regulating kinase 1 (ASK1) and receptor tyrosine kinases like c-Met are examples of targets for which quinoxaline-based inhibitors have been developed. nih.govnih.gov The electron-withdrawing substituents on this compound could play a critical role in its binding affinity and selectivity for such targets.

Potential Target ClassSpecific ExampleTherapeutic AreaRationale
Protein Kinases c-Met, ASK1Oncology, Inflammatory DiseasesKinase inhibition is a major strategy in drug discovery; related scaffolds show activity. nih.govnih.gov
Viral Enzymes Reverse TranscriptaseHIV/AIDSQuinoxalinone derivatives have demonstrated inhibitory activity. sapub.org
Bacterial Enzymes DNA Gyrase/TopoisomeraseInfectious DiseasesThe fluoroquinolone class, though distinct, highlights the potential of fluorine-containing heterocycles. mdpi.com

Design and Synthesis of Hybrid Molecules and Prodrug Strategies

Modern medicinal chemistry increasingly employs molecular hybridization and prodrug strategies to enhance the efficacy and pharmacokinetic profiles of drug candidates. mdpi.comnih.gov These approaches represent a significant future direction for leveraging the this compound scaffold.

Prodrug Design: A prodrug is an inactive compound that is converted into an active drug within the body. mdpi.com The structure of this compound offers multiple handles for prodrug development. The lactam N-H group could be functionalized with a promoiety to improve solubility or membrane permeability. Furthermore, the 7-nitro group is a classic feature for creating hypoxia-activated prodrugs. In the low-oxygen environment of solid tumors, the nitro group can be enzymatically reduced to a cytotoxic amine, enabling targeted drug release.

Molecular Hybridization: This strategy involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially dual or synergistic activity. mdpi.com this compound could be chemically linked to other bioactive agents, such as platinum complexes or kinase inhibitors, to develop novel therapeutics with multi-target profiles.

Strategies to Combat Drug Resistance and Mitigate Adverse Effects

The emergence of drug resistance is a major challenge in chemotherapy. While resistance mechanisms specific to this compound have not been studied, general principles can be applied. Future research should investigate potential resistance pathways, such as target enzyme mutation or increased drug efflux, and design second-generation analogs that can overcome these mechanisms.

Mitigating potential adverse effects is another critical aspect of drug development. Although this compound is not a fluoroquinolone antibiotic, that class of drugs is known for adverse effects, including tendinopathy and central nervous system effects, which are sometimes linked to the fluorine substituent. nih.govresearchgate.net Proactive research into the metabolic profile and off-target interactions of this compound will be essential. Strategies could involve fine-tuning the electronic properties of the molecule through structural modification to enhance target selectivity and minimize interactions with proteins like GABA receptors, which can be associated with neurotoxicity. researchgate.net

Integration of Green Chemistry Principles in Quinoxalinone Synthesis

The chemical industry is increasingly adopting green chemistry principles to reduce its environmental impact. ijirt.org The synthesis of quinoxalinones is an area where these principles can be effectively applied. ekb.eg Future synthetic routes for this compound will likely focus on sustainability.

Key green strategies include:

Eco-friendly Solvents: Replacing hazardous organic solvents with greener alternatives like water, polyethylene (B3416737) glycol (PEG), or ionic liquids. ijirt.orgjocpr.comripublication.com

Alternative Energy Sources: Utilizing microwave or ultrasonic irradiation to accelerate reactions, reduce energy consumption, and often improve yields. ijirt.org

Reusable Catalysts: Employing solid-supported or nanocatalysts that can be easily recovered and reused, minimizing waste. rsc.org

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product. ijirt.org

The synthesis of quinoxalines from ethyl gallate, a renewable feedstock, exemplifies the potential for creating these heterocycles from sustainable sources. jocpr.com

Emerging Applications in Materials Science and Optoelectronics

Beyond pharmacology, quinoxaline derivatives are gaining attention in materials science. ijirt.org Their rigid, planar aromatic structure and tunable electronic properties make them suitable candidates for various advanced applications. The specific substitution pattern of this compound makes it particularly interesting for this field.

The presence of strong electron-withdrawing groups (fluoro and nitro) can significantly lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, making the compound a potential n-type semiconductor for use in organic electronics. Furthermore, related fluorinated aza-heterocycles have been shown to be fluorophores. mdpi.com Research into the photophysical properties of this compound could reveal applications in organic light-emitting diodes (OLEDs), chemical sensors, or as fluorescent probes in biological imaging.

Q & A

Q. What methodologies validate the stability of this compound under physiological conditions?

  • Answer : Accelerated stability testing (40°C/75% RH) with HPLC monitoring detects degradation products. Mass spectrometry identifies hydrolytic or oxidative pathways (e.g., nitro reduction to amine) .

Methodological Frameworks

Q. How can the PICO framework guide the design of studies on fluorinated quinoxalinones?

  • Answer :
  • Population : Target enzymes (e.g., bacterial topoisomerases).
  • Intervention : Compound derivatives with varied fluorination patterns.
  • Comparison : Non-fluorinated analogs or commercial inhibitors.
  • Outcome : IC50, binding affinity, or microbiological efficacy.
    This ensures systematic hypothesis testing and reduces bias .

Q. What statistical approaches are robust for analyzing dose-response data in quinoxalinone bioassays?

  • Answer : Nonlinear regression (e.g., Hill equation) models efficacy/potency. ANOVA with post-hoc tests (Tukey’s HSD) compares treatment groups. Bootstrap resampling validates small datasets .

Data Interpretation & Validation

Q. How should researchers address discrepancies between computational predictions and experimental SAR results?

  • Answer : Re-evaluate force field parameters (e.g., partial charges) in docking simulations. Experimental validation via mutagenesis or isotopic labeling (e.g., <sup>19</sup>F NMR) clarifies binding mechanisms .

Q. What protocols ensure reproducibility in multi-step syntheses of nitro-fluoroquinoxalinones?

  • Answer : Detailed SOPs with in-process controls (e.g., intermediate purity checks). Collaborative round-robin testing across labs identifies procedural variabilities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.